molecular formula C13H13F3N4O2 B2577894 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034493-59-7

2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2577894
CAS No.: 2034493-59-7
M. Wt: 314.268
InChI Key: DXLDHCHHXDKDQH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

Compared to these compounds, 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-20-7-10(6-19-20)11-9(3-2-4-17-11)5-18-12(21)22-8-13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLDHCHHXDKDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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